molecular formula C19H20F3NO3 B2635656 2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide CAS No. 1351611-71-6

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Cat. No.: B2635656
CAS No.: 1351611-71-6
M. Wt: 367.368
InChI Key: LWZVKMGUIAJYPB-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is an organic compound that features both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the ethoxyphenyl intermediate: This could involve the ethylation of a phenol derivative.

    Introduction of the trifluoromethyl group: This step might use reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with the acetamide moiety: This could be achieved through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production would likely scale up these reactions using optimized conditions to maximize yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group could be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl group in the acetamide could be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The ethoxy group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of new polymers or materials with unique properties.

Biology and Medicine

    Pharmacology: Potential as a drug candidate due to its unique structural features.

    Biochemistry: Could be used in studies involving enzyme inhibition or receptor binding.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific receptor or enzyme, leading to inhibition or activation of a biological pathway. The trifluoromethyl group could enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(2-hydroxy-2-phenylpropyl)acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide distinguishes it from similar compounds, potentially offering enhanced biological activity and stability.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-2-26-16-10-8-14(9-11-16)12-17(24)23-13-18(25,19(20,21)22)15-6-4-3-5-7-15/h3-11,25H,2,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZVKMGUIAJYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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